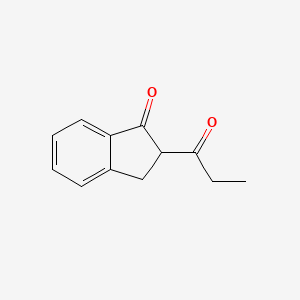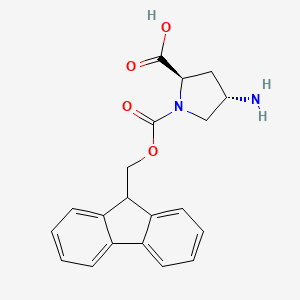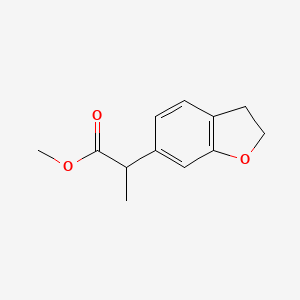![molecular formula C7H10N2O2 B13088867 (1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a chemical compound with a unique structure that combines a pyrano ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol typically involves the reaction of pyrazol-3-ones with active carbonyl compounds in the presence of a suitable catalyst. One common method involves using trifluoroacetic acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction conditions often include microwave irradiation to ensure a short reaction time and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays for its antiproliferative activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazoles: These compounds share a similar fused ring structure and have been studied for their biological activities.
Spiro-pyrazolones: Another class of compounds with a similar core structure, known for their significant bioactivities.
Uniqueness
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol stands out due to its specific substitution pattern and the presence of a methanol group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-2-5-3-11-4-7-6(5)1-8-9-7/h1,5,10H,2-4H2,(H,8,9) |
InChI Key |
BJHWBAWYULOQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)NN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)
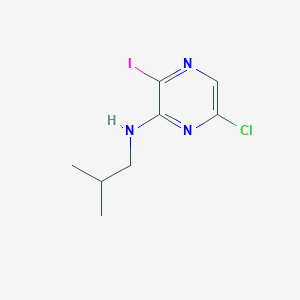

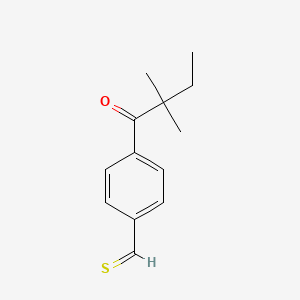


![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)

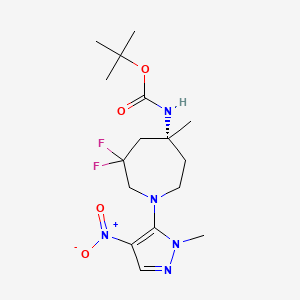
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
